molecular formula C11H8F4N2O2 B14472503 4,5,6,7-Tetrafluoro-L-tryptophan CAS No. 72120-72-0

4,5,6,7-Tetrafluoro-L-tryptophan

Cat. No.: B14472503
CAS No.: 72120-72-0
M. Wt: 276.19 g/mol
InChI Key: TVKMKLHCZVODHW-BYPYZUCNSA-N
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Description

4,5,6,7-Tetrafluoro-L-tryptophan is a fluorinated analog of the amino acid tryptophan. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at the 4, 5, 6, and 7 positions on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-L-tryptophan typically involves the fluorination of L-tryptophan. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure selective fluorination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoro-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5,6,7-Tetrafluoro-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in altered enzyme activity or receptor signaling pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Uniqueness: 4,5,6,7-Tetrafluoro-L-tryptophan is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to mimic natural tryptophan while providing enhanced stability and reactivity makes it a valuable tool in various research applications .

Properties

CAS No.

72120-72-0

Molecular Formula

C11H8F4N2O2

Molecular Weight

276.19 g/mol

IUPAC Name

(2S)-2-amino-3-(4,5,6,7-tetrafluoro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H8F4N2O2/c12-6-5-3(1-4(16)11(18)19)2-17-10(5)9(15)8(14)7(6)13/h2,4,17H,1,16H2,(H,18,19)/t4-/m0/s1

InChI Key

TVKMKLHCZVODHW-BYPYZUCNSA-N

Isomeric SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(C(=O)O)N

Origin of Product

United States

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